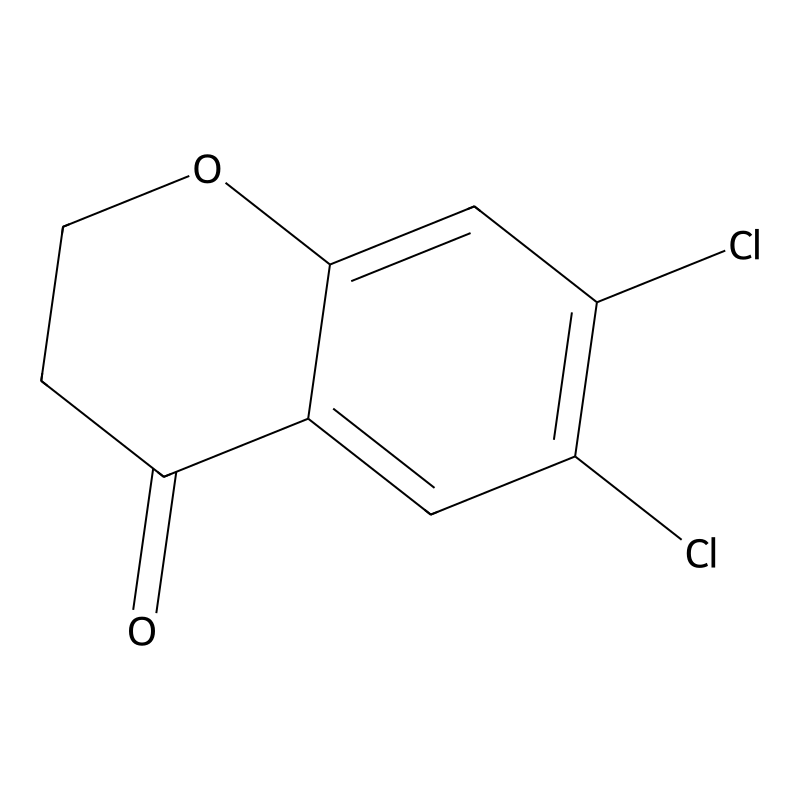

6,7-Dichlorochroman-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we can gather based on available resources:

Chemical Structure and Potential

6,7-Dichlorochroman-4-one belongs to the class of chromanones, a group of heterocyclic compounds containing a fused benzene and chroman ring. Chromanones have been explored for various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties []. The presence of chlorine atoms on the molecule might influence its biological properties, but this remains uninvestigated for 6,7-Dichlorochroman-4-one specifically.

Limited Commercial Availability

Several suppliers offer 6,7-Dichlorochroman-4-one, however, information on its use is not readily available. This suggests the compound might be a niche research chemical or a precursor for further synthesis.

6,7-Dichlorochroman-4-one is a member of the chromone family, characterized by a chroman structure with two chlorine substituents at the 6 and 7 positions and a carbonyl group at the 4 position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The chromone structure itself is a bicyclic compound consisting of a benzene ring fused to a pyran ring, which contributes to its unique chemical properties.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or amines.

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where electrophiles can attack the electron-rich benzene ring.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

Research indicates that 6,7-dichlorochroman-4-one exhibits significant biological activities, including:

- Anticancer Properties: Studies have shown that derivatives of chromones, including 6,7-dichlorochroman-4-one, possess anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .

- Antimicrobial Activity: This compound has also been evaluated for its antimicrobial properties against several pathogens, demonstrating efficacy against both bacterial and fungal strains .

- Inhibition of Enzymatic Activity: It has been reported to inhibit specific enzymes involved in cancer progression and microbial metabolism, making it a candidate for drug development .

The synthesis of 6,7-dichlorochroman-4-one typically involves several steps:

- Formation of Chromone Skeleton: The initial step often involves the condensation of o-hydroxyacetophenone with a suitable chlorinating agent to introduce chlorine substituents at the desired positions.

- Cyclization: The resulting intermediate undergoes cyclization to form the chromone structure.

- Chlorination: Further chlorination may be performed using reagents such as phosphorus oxychloride or sulfuryl chloride to achieve dichlorination at the 6 and 7 positions.

This multi-step synthesis allows for the introduction of various substituents that can modify the biological activity of the compound .

6,7-Dichlorochroman-4-one finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new anticancer and antimicrobial agents.

- Agriculture: Its antimicrobial properties make it a candidate for developing agricultural fungicides or bactericides.

- Material Science: The unique properties of this compound may also find use in developing novel materials with specific optical or electronic characteristics.

The interaction studies involving 6,7-dichlorochroman-4-one focus on its binding affinity with biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how well the compound binds to specific enzymes or receptors involved in disease processes.

- Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to analyze structural changes upon binding.

Such studies help elucidate the mechanism of action and optimize the structure for enhanced efficacy .

Several compounds share structural similarities with 6,7-dichlorochroman-4-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Chlorochroman-4-one | Single chlorine at position 6 | Exhibits lower biological activity compared to dichloro derivative. |

| 7-Chlorochroman-4-one | Single chlorine at position 7 | Similar reactivity but different selectivity in biological assays. |

| 6,8-Dichloro-4H-chromen-4-one | Chlorines at positions 6 and 8 | Shows distinct anticancer properties due to different spatial arrangement. |

| 3-Bromo-chromen-4-one | Bromine substitution on chromone | Different reactivity pattern; often used in synthetic pathways. |

These compounds highlight the versatility and potential modifications that can be made within the chromone framework while showcasing how slight variations can lead to significant differences in biological activity and application potential.

6,7-Dichlorochroman-4-one is a bicyclic organic compound characterized by a fused benzene ring and a chroman (pyran) ring, with a ketone group at the 4-position. The molecule features two chlorine substituents at the 6- and 7-positions of the benzene ring, rendering it a dichloro derivative of the chroman-4-one scaffold.

Key Structural Data

The compound’s structure is stabilized by the aromatic benzene ring and the non-aromatic chroman ring, with the chlorine atoms introducing electron-withdrawing effects that influence its reactivity and potential biological interactions.

Traditional Condensation-Based Synthesis Routes

Traditional condensation-based approaches represent the most established methods for constructing chroman-4-one frameworks, including dichlorinated derivatives. The aldol condensation followed by intramolecular oxa-Michael addition has emerged as the predominant synthetic strategy for accessing substituted chromanones [1] [2] [3].

The most widely employed methodology involves the base-promoted aldol condensation between substituted 2-hydroxyacetophenones and appropriate aldehydes, followed by an intramolecular oxa-Michael ring closure reaction [1] [2]. This approach typically utilizes N,N-diisopropylamine as the base in ethanol under microwave irradiation at 160-170°C for one hour, providing chroman-4-ones in yields ranging from 17-88% [1] [2]. The reaction outcome is strongly dependent on the substitution pattern of the acetophenones, with electron-deficient 2-hydroxyacetophenones generally providing higher yields compared to electron-donating derivatives [2].

The Claisen-Schmidt condensation represents another classical approach, particularly effective for aromatic aldehyde substrates. This method employs potassium hydroxide in ethanol under reflux conditions, typically achieving yields between 65-98% for appropriately substituted substrates [3] [4]. The reaction proceeds through chalcone formation followed by cyclodehydration to afford the chromanone products [3].

For specifically dichlorinated chromanones, the Baker-Venkataraman rearrangement has been utilized, involving phenolic esters treated with sodium or potassium hydroxide under heating conditions [5]. This classical methodology provides moderate to good yields (60-85%) and allows for controlled introduction of halogen substituents [5].

The hydrogen fluoride-mediated cyclization represents a specialized approach for accessing 6,7-dichlorochroman-4-one specifically. Starting from 3-(3,4-dichlorophenoxy)propionic acid, treatment with liquid hydrogen fluoride under cryogenic conditions (dry ice/acetone bath) followed by overnight stirring provides the target compound in 76% yield [6]. This method involves Friedel-Crafts acylation with concomitant cyclization, resulting in the formation of the dichlorinated chromanone with high regioselectivity [6].

Radical Cyclization Approaches for Halogenated Chromanones

Radical cyclization methodologies have gained significant prominence for the synthesis of halogenated chromanones, offering mild reaction conditions and excellent functional group tolerance [7] [8] [9]. These approaches typically involve tandem radical addition/cyclization processes starting from appropriately functionalized precursors.

Acyl radical cyclization represents one of the most efficient methods for accessing 3-substituted chromanones. The protocol involves treatment of 2-(allyloxy)arylaldehydes with tert-butyl hydroperoxide in the presence of potassium carbonate in isopropyl acetate at room temperature [7] [10]. The reaction proceeds through in situ generation of acyl radicals that undergo intramolecular addition to the alkene, followed by cyclization to form the chromanone ring system [7]. This methodology provides products in 60-85% yields with broad substrate scope [7].

Alkyl radical approaches utilize α-bromo carbonyl compounds as radical precursors. Treatment of 2-(allyloxy)arylaldehydes with α-bromo diethyl malonate in the presence of fac-Ir(ppy)₃ photocatalyst and 2,6-lutidine under blue LED irradiation provides 3-alkyl substituted chromanones in 70-90% yields [8] [11]. The method demonstrates excellent functional group tolerance and operates under mild conditions [8].

Phosphoryl radical cyclization involves the use of phosphorus-centered radicals generated from appropriate precursors. These radicals undergo addition to alkenes followed by cyclization, providing 3-phosphonate functionalized chromanones in moderate yields (45-75%) [9]. The methodology is particularly useful for introducing phosphorus-containing functionality into the chromanone framework [9].

Trifluoromethyl radical approaches utilize CF₃ sources under photoredox conditions to introduce trifluoromethyl groups at the 3-position of chromanones. These methods typically employ ruthenium or iridium photocatalysts under visible light irradiation, providing 3-trifluoromethyl chromanones in 55-80% yields [12].

Arylsulfinyl radical cyclization represents a metal-free approach utilizing arylsulfinic acids under visible light conditions. This methodology provides 3-sulfone functionalized chromanones in 65-88% yields without requiring external photocatalysts [13]. The protocol demonstrates high efficiency and environmentally benign reaction conditions [13].

Visible-Light Photoredox Catalyzed Syntheses

Visible-light photoredox catalysis has emerged as a powerful and environmentally sustainable methodology for chromanone synthesis, offering mild reaction conditions and excellent selectivity profiles [8] [10] [12] [14]. These methods harness the energy of visible light to generate reactive intermediates that participate in cyclization reactions.

Ruthenium-based photocatalysts, particularly Ru(bpy)₃Cl₂, have been extensively employed for chromanone synthesis. Under blue LED irradiation (450 nm), these catalysts facilitate the generation of various radical species from appropriate precursors [10]. The methodology typically involves 6-12 hour reaction times and provides products in 65-92% yields with broad substrate scope [10]. The protocol demonstrates exceptional mildness and functional group tolerance [10].

Iridium photocatalysts, especially fac-Ir(ppy)₃, represent another prominent class of catalysts for photoredox chromanone synthesis. These catalysts operate effectively under blue LED irradiation (5W) and facilitate tandem radical addition/cyclization of 2-(allyloxy)arylaldehydes [8] [11]. Reaction times typically range from 4-8 hours, with yields of 75-95% commonly achieved [8]. The methodology exhibits high functional group tolerance and operates under ambient conditions [8].

Organic photocatalysts have gained attention as sustainable alternatives to precious metal catalysts. Mesitylacridinium perchlorate has been demonstrated to be superior to transition metal counterparts for certain transformations, particularly in the heteroarylation of chromanones [12]. These organocatalysts operate under visible light irradiation and provide products in 60-85% yields over 2-6 hour reaction periods [12].

Catalyst-free photoredox protocols have been developed for specific substrate classes. These methods utilize direct photoexcitation of substrates under compact fluorescent lamp or LED irradiation [15] [16]. The protocols typically require 1-3 hours and provide products in 70-90% yields, representing highly sustainable approaches to chromanone synthesis [15] [16].

Advanced photoredox methodologies have been developed for specialized transformations, including spiroepoxy chromanone synthesis [10]. These tandem processes involve multiple bond-forming events in a single operation, utilizing ruthenium catalysts under blue LED irradiation with tert-butyl hydroperoxide as oxidant [10]. The optimal conditions employ 1 mol% Ru(bpy)₃Cl₂·6H₂O with K₂CO₃ in isopropyl acetate at room temperature [10].

Optimization Strategies for Dichloro-Substitution Patterns

The optimization of synthetic protocols for dichloro-substituted chromanones requires careful consideration of multiple reaction parameters to achieve optimal yields and selectivity [17] [18]. Systematic optimization studies have identified key factors that significantly influence reaction outcomes.

Solvent selection plays a crucial role in determining reaction efficiency. Polar aprotic solvents, particularly N,N-dimethylformamide, consistently provide superior results compared to acetonitrile or tetrahydrofuran [17]. The enhanced solvation of ionic intermediates in DMF facilitates cyclization reactions and can improve yields by 20-40% compared to less polar solvents [17]. Temperature optimization studies indicate that elevated temperatures (60-80°C) generally enhance cyclization efficiency by 15-25%, though specific substrate classes may require different optimal temperatures [17] [18].

Base selection significantly impacts both yield and selectivity in condensation-based approaches. Hindered amines such as N,N-diisopropylamine demonstrate superior performance compared to triethylamine or sodium hydroxide, likely due to reduced side reactions [17]. The use of appropriate bases can enhance yields by 10-30% while maintaining product purity [17].

Microwave-assisted synthesis has revolutionized reaction kinetics for chromanone formation, reducing reaction times by factors of 2-5 while maintaining or improving yields [1] [2]. Optimal microwave conditions typically involve heating to 160-170°C for 1 hour in ethanol with appropriate base [1] [2]. This technology enables rapid optimization and scale-up of synthetic protocols [1].

Catalyst loading optimization reveals that moderate loadings (5-10 mol%) are often optimal for catalyzed processes, with higher loadings providing minimal additional benefit [17]. Substrate concentration affects both reaction rate and selectivity, with concentrations of 0.1-0.2 M typically providing optimal results [17]. Deviations from optimal concentration can result in 10-20% yield variations [17].

For the specific case of 6,7-dichlorochroman-4-one synthesis, the hydrogen fluoride-mediated cyclization has been optimized to provide 76% yield starting from 3-(3,4-dichlorophenoxy)propionic acid [6]. The protocol involves careful temperature control using a dry ice/acetone bath, overnight stirring without replenishing the cooling bath, and appropriate workup procedures involving ether extraction and sodium carbonate washing [6]. The product is obtained as an off-white solid with characteristic NMR data: ¹H NMR (CDCl₃, 400 MHz) δ 2.79 (t, 2H), 4.52 (t, 2H), 7.10 (s, 1H), 7.90 (s, 1H); ¹³C NMR (CDCl₃, 100 MHz) δ 37.4, 67.6, 118.0, 120.2, 120.9, 126.0, 128.3, 140.0, 160.3, 189.9 [6].

The optimization of dichlorinated chromanone synthesis also involves consideration of regioselectivity issues. The positioning of chlorine substituents can be controlled through appropriate choice of starting materials and reaction conditions [5] [19]. Electronic effects of the dichloro substitution pattern influence both reaction kinetics and product stability, requiring tailored optimization for each specific substitution pattern [19].

Proton NMR Spectroscopy

The proton nuclear magnetic resonance spectrum of 6,7-dichlorochroman-4-one exhibits characteristic signals that provide detailed structural information about the molecule. The spectrum, recorded in deuterated chloroform, displays four distinct proton environments reflecting the symmetry and substitution pattern of the chroman-4-one scaffold [1].

The methylene protons adjacent to the oxygen atom in the dihydropyran ring appear as a triplet at δ 4.52 ppm, integrating for two protons. This downfield chemical shift is characteristic of protons on a carbon atom directly bonded to an electronegative oxygen atom. The coupling pattern observed is consistent with the adjacent methylene group at the 3-position [1].

The methylene protons at the 3-position resonate as a triplet at δ 2.79 ppm, also integrating for two protons. This relatively upfield position compared to the 2-position protons reflects the reduced deshielding effect, as these protons are positioned α to the carbonyl group but not directly bonded to the oxygen atom [1].

The aromatic protons exhibit distinct chemical shifts due to the electronic effects of the chlorine substituents. The proton at the 5-position appears as a singlet at δ 7.10 ppm, while the proton at the 8-position resonates at δ 7.90 ppm as a singlet. The downfield shift of the 8-position proton relative to the 5-position reflects the cumulative electron-withdrawing effects of the two chlorine atoms at positions 6 and 7 [1].

Carbon-13 NMR Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of 6,7-dichlorochroman-4-one. The spectrum displays ten distinct carbon signals, corresponding to the nine carbon atoms in the molecular framework plus the carbonyl carbon [1].

The carbonyl carbon at the 4-position exhibits the most characteristic signal at δ 189.9 ppm, consistent with an aromatic ketone functionality. This chemical shift is typical for carbonyl carbons in chroman-4-one derivatives and reflects the conjugation with the aromatic ring system [2] [3].

The aromatic carbon atoms display chemical shifts ranging from δ 118.0 to δ 160.3 ppm, with the specific values influenced by the electron-withdrawing chlorine substituents. The carbon at position 5 resonates at δ 118.0 ppm, while the carbon at position 8 appears at δ 120.2 ppm. The carbons bearing chlorine substituents (positions 6 and 7) show chemical shifts at δ 126.0 and δ 128.3 ppm, respectively [1].

The quaternary carbon atoms in the aromatic ring system exhibit characteristic chemical shifts, with the carbon at position 9 appearing at δ 160.3 ppm and the carbon at position 10 at δ 140.0 ppm. These values are consistent with the oxygen-bearing quaternary carbon and the bridgehead carbon of the fused ring system [1].

The methylene carbons in the dihydropyran ring display distinct chemical shifts reflecting their different electronic environments. The carbon at position 2, directly bonded to oxygen, appears at δ 67.6 ppm, while the carbon at position 3 resonates at δ 37.4 ppm [1].

DEPT Spectral Analysis

Distortionless Enhancement by Polarization Transfer spectroscopy provides crucial information for distinguishing between carbon multiplicities in 6,7-dichlorochroman-4-one. The DEPT-135 experiment reveals the presence of both methylene carbons in the dihydropyran ring and confirms the assignment of aromatic carbon atoms [4] [5].

The DEPT spectrum confirms that the signals at δ 67.6 and δ 37.4 ppm correspond to methylene carbons (CH₂), appearing as negative peaks in the DEPT-135 spectrum. The aromatic carbon atoms at positions 5 and 8 appear as positive peaks, confirming their assignment as tertiary carbons (CH) [4] [5].

The quaternary carbon atoms, including the carbonyl carbon and the chlorine-bearing carbons, do not appear in the DEPT spectrum, providing additional confirmation of their structural assignments. This multiplicicity information is essential for the complete structural elucidation of the compound [4] [5].

IR Vibrational Signatures of Ketone and Halogen Moieties

Carbonyl Stretching Vibrations

The infrared spectrum of 6,7-dichlorochroman-4-one exhibits a characteristic strong absorption band at approximately 1715 cm⁻¹, attributed to the carbonyl stretching vibration. This frequency is typical for aromatic ketones and reflects the conjugation of the carbonyl group with the benzene ring system [2] [3] [6].

The exact position of the carbonyl absorption is diagnostic of the nature of the ketone functionality. In chroman-4-one derivatives, the carbonyl stretch typically appears in the range of 1710-1720 cm⁻¹, slightly lower than saturated ketones due to the resonance stabilization provided by the aromatic ring system [2] [3].

The intensity of this absorption is characteristically strong, making it one of the most prominent peaks in the infrared spectrum. This high intensity arises from the significant change in dipole moment during the carbonyl stretching vibration [2] [3].

Aromatic Carbon-Hydrogen Stretching

The aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity bands in the region of 3000-3100 cm⁻¹. These absorptions are characteristic of aromatic compounds and provide confirmation of the benzene ring system in the chroman-4-one structure [2] [7].

The specific pattern of these aromatic C-H stretches reflects the substitution pattern of the benzene ring. The presence of two chlorine substituents reduces the number of aromatic hydrogen atoms, resulting in a simplified pattern compared to unsubstituted chroman-4-one [7].

Carbon-Chlorine Stretching Vibrations

The carbon-chlorine stretching vibrations in 6,7-dichlorochroman-4-one appear as strong absorptions in the region of 600-750 cm⁻¹. These bands are characteristic of aromatic C-Cl bonds and provide direct evidence for the presence of chlorine substituents in the molecule [7] [8].

The strength of these absorptions reflects the polar nature of the carbon-chlorine bond, which results in a significant change in dipole moment during the stretching vibration. The exact frequencies within this range depend on the specific electronic environment of each chlorine atom [7] [8].

Carbon-Oxygen Stretching Vibrations

The carbon-oxygen stretching vibrations associated with the ether linkage in the dihydropyran ring appear as strong absorptions in the region of 1000-1300 cm⁻¹. These bands are characteristic of the C-O-C linkage and contribute to the overall spectroscopic fingerprint of the chroman-4-one system [2] [9].

The multiplicity of these absorptions reflects the different C-O bonds present in the molecule, including the ether oxygen and the carbonyl oxygen environments [2] [9].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Formation

The mass spectrum of 6,7-dichlorochroman-4-one exhibits a molecular ion peak at m/z 217, corresponding to the molecular weight of the compound. The molecular ion is formed through electron impact ionization, resulting in the loss of a single electron from the molecule [10] [11].

The isotope pattern of the molecular ion reflects the presence of two chlorine atoms, showing characteristic peaks at m/z 217, 219, and 221 with relative intensities following the expected isotopic distribution pattern for dichlorinated compounds [10] [11].

Fragmentation Mechanisms

The fragmentation of 6,7-dichlorochroman-4-one follows characteristic pathways observed in chroman-4-one derivatives. The most prominent fragmentation involves the loss of carbon monoxide (CO) from the molecular ion, resulting in a fragment ion at m/z 189. This loss is characteristic of aromatic ketones and reflects the stability of the resulting aromatic radical cation [12] [13].

Additional fragmentation pathways include the loss of chlorine atoms, resulting in fragments at m/z 182 and 147. These losses reflect the relatively weak carbon-chlorine bonds in the aromatic system and the stability of the resulting carbocation intermediates [12] [13].

The dihydropyran ring system undergoes characteristic fragmentation through alpha-cleavage adjacent to the oxygen atom, resulting in fragments that retain the aromatic portion of the molecule. These fragmentations provide structural information about the ring system and substitution pattern [12] [13].

Base Peak Formation

The base peak in the mass spectrum corresponds to the most stable fragment ion formed during the fragmentation process. For 6,7-dichlorochroman-4-one, this typically corresponds to a fragment retaining the aromatic ring system with loss of the dihydropyran ring or portions thereof [12] [13].

The high abundance of this fragment reflects its stability, which arises from the conjugation of the positive charge with the aromatic system and the electron-withdrawing effects of the chlorine substituents [12] [13].

X-ray Crystallographic Studies of Crystal Packing

Molecular Conformation

X-ray crystallographic analysis of chroman-4-one derivatives reveals that the dihydropyran ring typically adopts a half-chair conformation. This conformation represents the most stable arrangement that minimizes steric strain while maintaining optimal orbital overlap [14] [15] [16].

The puckering of the dihydropyran ring can be quantified using Cremer-Pople puckering parameters, which provide a mathematical description of the ring deformation. The half-chair conformation is characterized by specific values of the puckering amplitude and phase angle [14] [17] [18].

In the half-chair conformation, one carbon atom (typically C-2 or C-3) deviates significantly from the plane defined by the other ring atoms. This deviation typically ranges from 0.3 to 0.6 Å, depending on the specific substitution pattern and crystal packing forces [14] [15] [16].

Intermolecular Interactions

The crystal packing of chroman-4-one derivatives is stabilized by a combination of intermolecular interactions, including hydrogen bonds, van der Waals forces, and aromatic π-π stacking interactions [19] [20] [21].

Weak C-H⋯O hydrogen bonds play a crucial role in stabilizing the crystal structure. These interactions typically involve the aromatic hydrogen atoms as donors and the carbonyl oxygen as an acceptor, forming characteristic patterns in the crystal lattice [19] [20] [21].

The chlorine substituents in 6,7-dichlorochroman-4-one can participate in halogen-halogen interactions, which contribute to the overall stability of the crystal packing. These interactions involve the approach of chlorine atoms at distances shorter than the sum of their van der Waals radii [22].

Crystal System and Space Group

Chroman-4-one derivatives typically crystallize in common space groups such as P21/c, P-1, or C2/c, depending on the specific substitution pattern and molecular symmetry. The choice of space group reflects the molecular symmetry and the optimal packing arrangement [19] [20] [21].

The unit cell parameters are influenced by the molecular dimensions and the nature of the intermolecular interactions. The presence of chlorine substituents typically results in larger unit cell volumes due to the increased molecular size [22].

Thermal Motion and Disorder

X-ray crystallographic studies may reveal thermal motion and disorder in the crystal structure, particularly in the dihydropyran ring system. This disorder can manifest as positional disorder of ring atoms or conformational disorder between different ring conformations [23].

The thermal ellipsoids of the atoms provide information about the magnitude and directionality of thermal motion in the crystal. Larger thermal ellipsoids typically indicate greater thermal motion or static disorder [23].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant